molecular formula C9H15N3O B13290630 2-(tert-Butoxy)pyridine-3,4-diamine

2-(tert-Butoxy)pyridine-3,4-diamine

Cat. No.: B13290630
M. Wt: 181.23 g/mol
InChI Key: IJTAKNCYFMSOMH-UHFFFAOYSA-N
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Description

2-(tert-Butoxy)pyridine-3,4-diamine is a chemical compound with the molecular formula C₉H₁₅N₃O It is a derivative of pyridine, featuring a tert-butoxy group at the second position and amino groups at the third and fourth positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butoxy)pyridine-3,4-diamine typically involves the introduction of the tert-butoxy group and the amino groups onto the pyridine ring. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butoxy)pyridine-3,4-diamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce diamines.

Mechanism of Action

The mechanism of action of 2-(tert-Butoxy)pyridine-3,4-diamine involves its interaction with molecular targets and pathways. The tert-butoxy group, being an electron-donating group, influences the reactivity of the pyridine ring, making it more susceptible to electrophilic aromatic substitution reactions. This can affect the compound’s binding to metal ions and its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butoxy)pyridine: Similar in structure but lacks the amino groups.

    3,4-Diaminopyridine: Lacks the tert-butoxy group but has similar amino functionalities.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]pyridine-3,4-diamine

InChI

InChI=1S/C9H15N3O/c1-9(2,3)13-8-7(11)6(10)4-5-12-8/h4-5H,11H2,1-3H3,(H2,10,12)

InChI Key

IJTAKNCYFMSOMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1N)N

Origin of Product

United States

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